Ivermectin B1a monosaccharide

Description

Properties

Molecular Formula |

C41H62O11 |

|---|---|

Molecular Weight |

730.9 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 |

InChI Key |

IDRWWNAYSYRQBV-OESCZRLOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

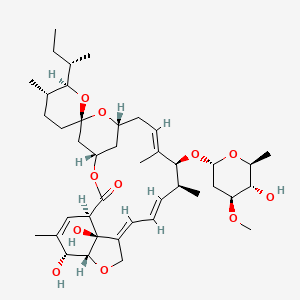

Ivermectin B1a monosaccharide chemical structure

An In-depth Technical Guide to Ivermectin B1a Monosaccharide For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, a key derivative of the broad-spectrum antiparasitic agent, Ivermectin.

Core Chemical Structure and Properties

This compound is a semi-synthetic macrocyclic lactone.[1] It is structurally derived from Ivermectin B1a, which itself is a major component of the commercial drug Ivermectin.[2] The core structure consists of the complex pentacyclic lactone aglycone of Ivermectin attached to a single oleandrose sugar moiety at the C13 position. This distinguishes it from its parent compound, Ivermectin B1a, which is a disaccharide. The monosaccharide is formed via the selective hydrolysis of the terminal oleandrose unit from the disaccharide chain of Ivermectin.[1][3]

The primary biological characteristic of this compound is its potent inhibitory effect on the larval development of nematodes, such as Haemonchus contortus.[4] Unlike its parent compound, it is reported to be devoid of the acute paralytic activity associated with Ivermectin.[1][3] This unique activity profile makes it a valuable tool for studying mechanisms of anthelmintic resistance and for investigating the specific pathways governing nematode development.[1][3]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| Molecular Formula | C₄₁H₆₂O₁₁ | [3] |

| Molecular Weight | 730.9 g/mol | [3] |

| CAS Number | 71837-27-9 | [1][3] |

| Appearance | A solid | [3] |

| Purity | ≥95-99% (Varies by supplier) | [1][3] |

| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO. Poor water solubility. | [1] |

| Biological Activity Metric | Minimum concentration for full activity in H. contortus larval development assay: 0.001 μg/mL | [4] |

Synthesis and Experimental Protocols

This compound is not a natural product but a semi-synthetic derivative.

Synthesis Pathway: Selective Hydrolysis

The standard method for producing this compound is through the selective acid-catalyzed hydrolysis of the terminal α-L-oleandrosyloxy bond in the parent Ivermectin B1a molecule. This reaction cleaves the outer sugar while leaving the oleandrose moiety directly attached to the aglycone intact.

While specific, detailed industrial protocols are proprietary, the general laboratory procedure involves dissolving Ivermectin B1a in a suitable organic solvent and treating it with a dilute acid, followed by chromatographic purification to isolate the monosaccharide product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nematode Larval Development Assay

The primary bioactivity of this compound is quantified using a nematode larval development assay. The definitive study in this area was conducted by Michael, B., et al. (2001).[3][4] While the full detailed protocol from the paper is not provided here, such assays generally follow a consistent methodology.

Objective: To determine the concentration-dependent inhibitory effect of a compound on the development of nematode larvae from the egg or early larval stage to a later stage (e.g., L3).

General Methodology:

-

Nematode Culture: Eggs are harvested from the feces of host animals (e.g., sheep infected with Haemonchus contortus) or from in vitro cultures.

-

Compound Preparation: A stock solution of this compound is prepared in a solvent like DMSO. A dilution series is then made in a culture medium.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains a defined number of nematode eggs or L1 larvae, culture medium, a nutrient source (e.g., E. coli), and a specific concentration of the test compound. Control wells contain the solvent (e.g., DMSO) but no test compound.

-

Incubation: The plates are incubated for several days at an appropriate temperature (e.g., 25-27°C) to allow for larval development.

-

Analysis: After the incubation period, development is halted (e.g., by adding Lugol's iodine). The number of larvae that have successfully developed to the target stage (e.g., L3) in each well is counted under a microscope.

-

Data Interpretation: The percentage of inhibition is calculated for each concentration relative to the solvent control. An EC₅₀ value (the concentration that inhibits 50% of larval development) can then be determined. For this compound, the minimum concentration for full activity was found to be 0.001 μg/mL.[4]

Mechanism of Action and Signaling

The mechanism of action for Ivermectin and its parent class, the avermectins, is primarily through the potentiation of glutamate-gated chloride channels (GluCls) found in the neurons and pharyngeal muscle cells of invertebrates.[5][6][7] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite.[7][8]

However, this compound is noted to lack this paralytic effect, yet it remains a powerful inhibitor of larval development.[1] This suggests a more nuanced or different mechanism of action. The precise signaling pathway disrupted by the monosaccharide that leads to developmental arrest in nematodes is not fully elucidated in current literature. It may involve more subtle modulation of GluCls or interaction with other, as-yet-unidentified molecular targets crucial for larval maturation.

For context, in vertebrate systems where GluCls are absent, Ivermectin has been shown to interact with other targets, including inhibiting the Wnt/β-catenin signaling pathway by binding to the protein TELO2.[9] It is plausible that the monosaccharide derivative's anthelmintic activity could involve targets other than those responsible for acute paralysis.

The logical relationship between Ivermectin B1a and its derivatives is visualized below.

Caption: Relationship between Ivermectin B1a and its derivatives.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 8. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Ivermectin B1a Monosaccharide

Introduction

This compound is a semi-synthetic derivative and a metabolite of Ivermectin B1a, a potent macrocyclic lactone anthelmintic agent.[1][2][3][4] It is formed by the selective hydrolysis of the terminal oleandrose sugar unit from the parent ivermectin molecule.[3][5] Unlike its parent compound, which exerts a paralytic effect on many invertebrates, the monosaccharide derivative is devoid of this paralytic activity but is a potent inhibitor of nematode larval development.[2][3][5] This distinct biological profile makes it a valuable tool in parasitology research, particularly as a sensitive probe for detecting certain types of ivermectin resistance.[3][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols, and illustrates key related biological pathways.

Core Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements. While extensive data is available for the parent compound, Ivermectin, specific experimental data for its monosaccharide derivative is more limited. The following table summarizes the known properties of this compound, with data for the parent compound, Ivermectin B1a, provided for context where direct data for the monosaccharide is not available.

Table 1: Summary of Physicochemical Data

| Property | This compound | Ivermectin B1a (Parent Compound) | Citation |

| Molecular Formula | C41H62O11 | C48H74O14 | [5][6][7] |

| Molecular Weight | 730.9 g/mol | 875.1 g/mol | [5][6][7] |

| Appearance | White solid | White to yellowish-white crystalline powder | [3][4] |

| Melting Point | Data not available | ~155 °C | [6] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol; Poor water solubility | Soluble in methyl ethyl ketone, propylene glycol; Water solubility ~4 mg/L | [2][4][5] |

| logP (Octanol-Water Partition Coefficient) | 3.7 (Computed) | 5.38 (Predicted) | [7][8] |

| pKa | Data not available | 12.42 ± 0.70 (Predicted) | [8] |

| Stability | Stable for ≥ 4 years at -20°C in solid form. | Stable for 2 years as supplied. Solutions in DMSO or ethanol may be stored at -20° for up to 3 months. | [4][5] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for determining key physicochemical properties and specific methods used in the study of ivermectin and its derivatives.

Generation and Identification of this compound

This compound can be generated from its parent compound through acid-catalyzed hydrolysis, a process often used in forced degradation studies to assess drug stability. It is also a natural metabolite.

Methodology: Forced Degradation and Analysis

-

Acid Hydrolysis : A stock solution of Ivermectin B1a is prepared in a suitable solvent like acetonitrile. The solution is then treated with an acid (e.g., hydrochloric acid) and may be heated to accelerate degradation.[9]

-

Sample Preparation : At various time points, aliquots of the reaction mixture are withdrawn, neutralized with a base, and diluted for analysis.

-

Analytical Technique : The resulting degradants are separated and identified using High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9] The monosaccharide is identified by its characteristic mass-to-charge ratio and fragmentation pattern, which will show the loss of one of the two sugar moieties from the parent molecule.[9][10]

Methodology: Metabolite Identification in Biological Matrices

-

In Vitro Incubation : Ivermectin is incubated with human liver microsomes or primary human hepatocytes, which contain the necessary metabolic enzymes (primarily CYP3A4).[10][11]

-

Extraction : After incubation, the samples are treated to stop the enzymatic reactions, and the metabolites are extracted from the biological matrix using organic solvents.

-

Analysis : The extracted samples are analyzed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry to identify the chemical structures of the metabolites formed, including the monosaccharide.[10]

Caption: Workflow for generation and analysis of this compound.

Determination of Solubility

The shake-flask method is the gold standard for determining aqueous solubility.

Methodology: Shake-Flask Method

-

Preparation : An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration : The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Separation : The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification : The concentration of the monosaccharide in the clear, saturated solution is determined using a validated analytical method, such as HPLC with UV detection.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology: HPLC Method

-

System Setup : A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

-

Calibration : A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis : this compound is dissolved in the mobile phase and injected into the HPLC system.

-

Calculation : The retention time of the monosaccharide is measured, and its logP value is calculated by interpolation from the calibration curve.

Signaling Pathways Associated with the Parent Compound

While the specific signaling interactions of this compound are not well-defined, the pathways modulated by the parent compound, Ivermectin, are of significant interest to researchers. Ivermectin's primary anthelmintic action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis.[6] However, in vertebrate systems, which lack GluCls, ivermectin has been shown to interact with other targets. Recent studies have revealed that ivermectin can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[12][13]

This inhibition is mediated by ivermectin's binding to the Telomere length regulation protein 2 homolog (TELO2).[12] TELO2 is a critical regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs), which include the mTOR complexes (mTORC1/2). By binding to TELO2, ivermectin leads to a reduction in PIKK protein levels and inhibits downstream mTOR signaling. This, in turn, reduces the level of β-catenin, a central component of the Wnt signaling pathway.[12]

Caption: Ivermectin's inhibition of the Wnt/β-catenin pathway via TELO2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Ivermectin | 70288-86-7 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ivermectin monosaccharide | C41H62O11 | CID 126456000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Ivermectin B1a Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone anthelmintic agent, is a mixture of two homologous compounds, with ivermectin B1a being the major component. Its broad-spectrum activity is attributed to its disaccharide substituent at the C-13 position. The ivermectin B1a monosaccharide, obtained by the selective removal of the terminal oleandrose sugar, is a crucial compound for structure-activity relationship (SAR) studies, the investigation of ivermectin's mechanism of action, and as a standard in impurity profiling. This technical guide provides a comprehensive overview of the primary synthesis route for this compound, including detailed experimental protocols, quantitative data, and a logical workflow for its preparation.

Core Synthesis Route: Selective Acid Hydrolysis

The most direct and widely employed method for the synthesis of this compound is the selective acid-catalyzed hydrolysis of the terminal glycosidic bond of ivermectin B1a. This reaction cleaves the L-oleandrose sugar moiety, leaving the inner L-oleandrose attached to the aglycone.[1][2] The reaction is typically carried out in the presence of a mineral acid, such as sulfuric acid or hydrochloric acid, in a suitable organic solvent mixture.[3]

The general chemical transformation is depicted below:

Ivermectin B1a → this compound + L-oleandrose

Careful control of reaction conditions is crucial to achieve selective hydrolysis of the terminal sugar without affecting the inner glycosidic linkage or causing degradation of the ivermectin aglycone.[3]

Experimental Protocols

The following section details the experimental procedures for the synthesis and purification of this compound.

Key Experiment 1: Selective Acid Hydrolysis of Ivermectin B1a

Objective: To selectively cleave the terminal L-oleandrose from ivermectin B1a to yield this compound.

Materials:

-

Ivermectin B1a (>95% purity)

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Tetrahydrofuran (THF), HPLC grade

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate, HPLC grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of ivermectin B1a in 50 mL of tetrahydrofuran.

-

To this solution, add 5 mL of a 1% aqueous sulfuric acid solution (prepared by carefully adding 0.5 mL of concentrated H₂SO₄ to 49.5 mL of deionized water).

-

Stir the reaction mixture at room temperature (approximately 25°C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (2:1). The reaction is complete when the starting ivermectin B1a spot is no longer visible.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the aqueous layer twice with 25 mL of ethyl acetate.

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Key Experiment 2: Purification by Column Chromatography

Objective: To isolate and purify this compound from the crude reaction mixture.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Glass chromatography column

-

Fraction collector (optional)

-

TLC plates and developing chamber

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Dissolve the crude product in a minimal amount of the mobile phase (e.g., ethyl acetate:hexane 1:1) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | Ivermectin B1a |

| Key Reagent | 1% Aqueous H₂SO₄ |

| Solvent | Tetrahydrofuran/Water |

| Reaction Temperature | 25°C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄₁H₆₂O₁₁ |

| Molecular Weight | 730.9 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility.[2] |

| Storage | -20°C for long-term storage |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Components

The following diagram illustrates the structural relationship between ivermectin B1a, its monosaccharide, and the aglycone.

Caption: Structural relationship of ivermectin B1a and its hydrolysis products.

References

An In-depth Technical Guide to the Biological Activity of Ivermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivermectin B1a monosaccharide is a semi-synthetic derivative of the potent antiparasitic agent, ivermectin B1a, formed by the selective hydrolysis of the terminal oleandrose sugar. While its parent compound is a cornerstone in treating a host of parasitic diseases, the monosaccharide exhibits a distinct biological profile. It retains potent inhibitory effects on the larval development of nematodes but is notably devoid of the paralytic activity characteristic of ivermectin.[1][2][3][] This unique separation of effects makes this compound an invaluable molecular probe for investigating the mechanisms of avermectin activity and, crucially, for detecting certain types of ivermectin resistance in parasitic nematodes.[1][3] This guide provides a comprehensive overview of its quantitative biological data, mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Biological Data

The biological activity of this compound has been quantified primarily through in vitro assays, comparing its efficacy against its parent compound and other derivatives.

Table 2.1: In Vitro Anthelmintic Activity

| Compound | Target Organism | Assay Type | Efficacy Metric | Value | Reference |

|---|---|---|---|---|---|

| This compound | Haemonchus contortus | Larval Development Assay | Minimum Concentration for Full Activity | 0.001 µg/mL | [5] |

| This compound | Nematodes | Larval Development Assay | Relative Potency vs. Ivermectin B1a | 2- to 4-fold less active | [6] |

| Ivermectin B1a Aglycone | Nematodes | Larval Development Assay | Relative Potency vs. Ivermectin B1a | >30-fold less active |[6] |

Table 2.2: Receptor Binding Affinity

| Ligand | Preparation | Assay Type | Parameter | Finding | Reference |

|---|---|---|---|---|---|

| [3H]Ivermectin | C. elegans membranes | Competition Binding | Order of Potency | Monosaccharide > Aglycone | [] |

| Avermectin B1a (Parent) | Rat Cerebellar Neurons | Scatchard Analysis | K(D) High-Affinity Site | 5 nM | [7] |

| Avermectin B1a (Parent) | Rat Cerebellar Neurons | Scatchard Analysis | K(D) Low-Affinity Site | 815 nM |[7] |

Mechanism of Action

The primary mechanism of action for ivermectin and its derivatives involves potentiation of neurotransmitter-gated ion channels in invertebrates. However, the monosaccharide derivative displays a nuanced and distinct profile.

Primary Anthelmintic Activity: Inhibition of Larval Development

The most well-documented activity of this compound is its potent inhibition of nematode larval development.[1][2][3] Unlike the parent compound, which causes rapid paralysis and death in adult worms by targeting glutamate-gated chloride ion channels (GluCls), the monosaccharide's effect is primarily developmental.[8][9][10] This suggests that the terminal disaccharide structure of ivermectin B1a is crucial for the high-affinity binding that leads to the opening of GluCls and subsequent muscle paralysis, while the core macrocyclic lactone with a single sugar is sufficient to interfere with critical developmental pathways. This distinction allows it to be used as a tool to study resistance mechanisms that may not be linked to the primary paralytic target.[2][3]

Interaction with Host-Target Signaling Pathways (Hypothesized)

While the direct targets of this compound in vertebrates are not fully elucidated, research on the parent compound, ivermectin B1a, has revealed interactions with mammalian signaling pathways. A key discovery identified the protein TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs), as a specific binding partner for ivermectin B1a.[11] This interaction leads to the inhibition of the PIKKs/mTOR signaling cascade, which in turn reduces levels of cytoplasmic β-catenin and suppresses Wnt/β-catenin signaling.[11] Given the structural similarity, it is plausible that the monosaccharide derivative could engage in similar interactions, though likely with different affinity.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. droracle.ai [droracle.ai]

- 10. media.malariaworld.org [media.malariaworld.org]

- 11. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dihydroavermectin B1 Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroavermectin B1 monosaccharide, a semi-synthetic derivative of the potent anthelmintic ivermectin, presents a unique profile for researchers in parasitology and drug development. Lacking the paralytic activity of its parent compound, it serves as a highly effective inhibitor of nematode larval development and a sensitive probe for detecting ivermectin resistance. This technical guide provides a comprehensive overview of dihydroavermectin B1 monosaccharide, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research compound.

Introduction

Dihydroavermectin B1 monosaccharide, also known as Ivermectin B1a monosaccharide, is a macrocyclic lactone derived from ivermectin through the selective hydrolysis of the terminal oleandrose sugar. While ivermectin is a widely used broad-spectrum antiparasitic agent that causes paralysis and death in many invertebrates, its monosaccharide derivative exhibits a more nuanced biological activity. It is a potent inhibitor of the developmental stages of nematodes, making it a valuable tool for studying parasite biology and for the early detection of resistance to the avermectin class of drugs.[1] This guide delves into the technical details of dihydroavermectin B1 monosaccharide, offering insights for its application in research and drug discovery.

Chemical and Physical Properties

Dihydroavermectin B1 monosaccharide is a white solid with poor water solubility. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

| Property | Value | Reference |

| Chemical Formula | C41H62O11 | [1] |

| Molecular Weight | 730.9 g/mol | [1] |

| CAS Number | 71837-27-9 | [1] |

| Purity | ≥99% | [1] |

| Storage | -20°C | [1] |

Synthesis and Preparation

Dihydroavermectin B1 monosaccharide is synthesized by the selective acid-catalyzed hydrolysis of the terminal disaccharide of ivermectin.

Experimental Protocol: Synthesis of Dihydroavermectin B1 Monosaccharide from Ivermectin

Materials:

-

Ivermectin

-

Tetrahydrofuran (THF), aqueous

-

Concentrated Sulfuric Acid (H2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve ivermectin in aqueous tetrahydrofuran.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure dihydroavermectin B1 monosaccharide.

-

Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Note: This is a generalized protocol. Reaction times, solvent ratios, and purification methods may need to be optimized for specific laboratory conditions.

Mechanism of Action

The primary target of the avermectin family, including dihydroavermectin B1 monosaccharide, is the glutamate-gated chloride channel (GluCl) found in the nerve and muscle cells of invertebrates.[2][3][4]

Interaction with Glutamate-Gated Chloride Channels

Binding of ivermectin and its derivatives to GluCls leads to an increased permeability of the cell membrane to chloride ions. This influx of chloride ions causes hyperpolarization of the cell, making it less excitable and ultimately leading to paralysis and death of the parasite.[2] While both ivermectin and its monosaccharide derivative target GluCls, the absence of the second sugar moiety in the monosaccharide appears to alter its interaction with the channel. This results in a potent inhibition of larval development without inducing the rapid paralysis seen with ivermectin.

The precise molecular interactions that differentiate the activity of the monosaccharide from the disaccharide are a subject of ongoing research. It is hypothesized that the terminal oleandrose in ivermectin plays a crucial role in the allosteric modulation of the channel that leads to its irreversible opening and subsequent paralysis. The monosaccharide, lacking this group, may bind in a manner that primarily disrupts signaling pathways essential for larval maturation.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for ivermectin and its monosaccharide derivative on GluCls.

Biological Activity and Applications

The primary biological activity of dihydroavermectin B1 monosaccharide is the potent inhibition of nematode larval development. This makes it a critical tool for in vitro studies of parasite life cycles and for screening new anthelmintic compounds.

Quantitative Data on Biological Activity

| Compound | Assay | Organism | Effective Concentration | Reference |

| Dihydroavermectin B1 Monosaccharide | Larval Development Assay | Haemonchus contortus | Fully effective at 0.001 µg/mL | |

| Ivermectin | Larval Development Assay | Haemonchus contortus | Fully effective at 0.001 µg/mL |

Application in Resistance Monitoring

The differential activity between ivermectin and its monosaccharide derivative can be exploited to detect ivermectin resistance in nematode populations. Strains that show reduced susceptibility to ivermectin but remain sensitive to the inhibitory effects of the monosaccharide on larval development may possess resistance mechanisms that specifically interfere with the paralytic action of ivermectin.

Experimental Protocols

Haemonchus contortus Larval Development Assay (LDA)

This in vitro assay is used to determine the efficacy of anthelmintic compounds by assessing their ability to inhibit the development of nematode eggs to third-stage larvae (L3).

Materials:

-

Fresh fecal samples from Haemonchus contortus-infected sheep or goats

-

Saturated sodium chloride solution

-

Sieves (e.g., 1 mm, 150 µm, 25 µm)

-

Centrifuge and centrifuge tubes

-

96-well microtiter plates

-

Nutrient agar

-

Escherichia coli culture

-

Dihydroavermectin B1 monosaccharide and other test compounds

-

Iodine solution

Procedure:

Egg Isolation:

-

Homogenize fecal samples in water.

-

Filter the suspension through a series of sieves to remove large debris.

-

Centrifuge the filtrate and resuspend the pellet in saturated salt solution to float the eggs.

-

Collect the eggs from the supernatant and wash them thoroughly with water to remove the salt.

-

Count the number of eggs per unit volume.

Assay Setup:

-

Prepare serial dilutions of the test compounds in water or a suitable solvent.

-

Dispense a small amount of nutrient agar into each well of a 96-well plate.

-

Add a suspension of E. coli as a food source for the larvae.

-

Add a standardized number of eggs (e.g., 50-100) to each well.

-

Add the different concentrations of the test compounds to the respective wells. Include control wells with no compound.

-

Seal the plates and incubate at 27°C for 6-7 days.

Data Collection and Analysis:

-

After the incubation period, add a drop of iodine solution to each well to kill and stain the larvae.

-

Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.

-

Calculate the percentage of inhibition of development to the L3 stage for each compound concentration compared to the control.

-

Determine the LC50 (lethal concentration 50%) value for each compound.

Experimental Workflow Diagram

Caption: Workflow for the Haemonchus contortus Larval Development Assay.

Conclusion

Dihydroavermectin B1 monosaccharide is a valuable research tool that provides a unique opportunity to dissect the mechanisms of nematode development and anthelmintic resistance. Its distinct biological profile, characterized by the potent inhibition of larval development without the acute paralytic effects of ivermectin, makes it an ideal probe for studying the nuanced interactions between macrocyclic lactones and their invertebrate targets. The detailed protocols and comparative data presented in this guide are intended to facilitate further research into this fascinating molecule and its potential applications in the ongoing battle against parasitic diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 3. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Crucial Research Tool: An In-depth Technical Guide to the Discovery and History of Ivermectin B1a Monosaccharide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and core scientific attributes of ivermectin B1a monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, ivermectin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and biological significance of this important molecule.

Executive Summary

Ivermectin, a Nobel Prize-winning medication, is a mixture of two semi-synthetic compounds, with ivermectin B1a being the major component.[1][2] The this compound is a further derivative, produced through the selective hydrolysis of the terminal saccharide unit of the parent ivermectin molecule.[1][2] This monosaccharide has proven to be an invaluable tool in parasitology research. While it retains the ability to inhibit the larval development of nematodes, it notably lacks the paralytic activity characteristic of ivermectin.[1][2] This unique property allows it to be used as a sensitive probe for investigating mechanisms of ivermectin resistance.[1] This guide will detail the history of its development, present key quantitative data, outline experimental protocols for its synthesis and analysis, and visualize its relationship to ivermectin and its primary mechanism of action.

A Storied Past: From a Japanese Golf Course to a Global Health Solution

The journey to the discovery of this compound begins with the landmark discovery of its parent compound, ivermectin. This narrative is a testament to international scientific collaboration and serendipity.

-

1970s: The story commences with a partnership between the Kitasato Institute in Japan, led by microbiologist Satoshi Ōmura, and the pharmaceutical company Merck.[1] Ōmura's team was dedicated to discovering new microbial strains with therapeutic potential from soil samples.

-

A Fortuitous Find: A soil sample collected near a golf course in Japan yielded a new strain of bacterium, Streptomyces avermitilis.[1]

-

Avermectin's Debut: This bacterium was found to produce a family of compounds with potent anthelmintic properties, which were named avermectins.

-

Enhancing Nature's Design: At Merck, a team led by William C. Campbell took on the task of chemically modifying the avermectins to enhance their efficacy and safety. Through a process of selective hydrogenation, they developed ivermectin, a derivative that was more potent and less toxic than the naturally occurring avermectins.[2]

-

A Nobel-Winning Discovery: The profound impact of ivermectin on global health, particularly in combating river blindness and lymphatic filariasis, was recognized in 2015 when the Nobel Prize in Physiology or Medicine was awarded to William C. Campbell and Satoshi Ōmura.[2]

The this compound emerged from the continued investigation and derivatization of ivermectin, providing the scientific community with a specialized tool to further understand its mechanism of action and the growing challenge of drug resistance.

Physicochemical and Biological Properties

This compound is characterized by the absence of the terminal oleandrose sugar unit present in the parent ivermectin B1a molecule. This structural modification significantly alters its biological activity.

| Property | Value | References |

| Molecular Formula | C41H62O11 | [1][2] |

| Molecular Weight | 730.9 g/mol | [1][2] |

| Purity (by HPLC) | >95% to ≥99% | [1][2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1][3] |

| Biological Activity | Inhibits nematode larval development; devoid of paralytic activity. | [1][2] |

Experimental Protocols

The synthesis and characterization of this compound involve precise laboratory procedures. The following sections detail the methodologies for its preparation, purification, and structural elucidation.

Synthesis via Selective Acid Hydrolysis

This compound is produced by the selective hydrolysis of the terminal saccharide from ivermectin B1a. This is typically achieved under controlled acidic conditions.

Protocol for Generation of this compound:

-

Dissolution: Dissolve approximately 1.0 g of Avermectin (of which Ivermectin B1a is the major component) in 100 mL of acetonitrile (ACN).

-

Acidification: Add 100 mL of 0.5 M hydrochloric acid (HCl) to the solution.

-

Incubation: Allow the reaction mixture to stand for 24 hours to facilitate the hydrolysis of the terminal saccharide.

-

Neutralization: Neutralize the solution by adding 100 mL of 0.5 M sodium hydroxide (NaOH).

-

Dilution: Add an additional 100 mL of acetonitrile to the neutralized solution in preparation for purification.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The purification of the monosaccharide from the reaction mixture is critical to obtaining a high-purity product.

Preparative HPLC Protocol:

-

Column: Ultimate AQ-C18 column (250 x 70 mm, 10 µm particle size).

-

Mobile Phase A (MPA): 10 mM ammonium acetate (NH4OAc) in water.

-

Mobile Phase B (MPB): Acetonitrile (100%).

-

Flow Rate: 200 mL/min.

-

Gradient Elution:

-

0 min: 55% MPB

-

41 min: 77% MPB

-

42 min: 100% MPB

-

47 min: 100% MPB

-

-

Fraction Collection: Collect fractions containing the monosaccharide based on UV detection.

-

Post-Purification: Evaporate the collected fractions to dryness to yield the purified this compound.

Structural Elucidation Techniques

The definitive identification of this compound requires advanced analytical techniques.

4.3.1 High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: UPLC-HRMS system.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Range: 50 – 1200 Da.

-

Analysis: The ESI+ mass spectrum of the monosaccharide will show a characteristic [M+H]+ ion, confirming the loss of a single saccharide unit from the parent ivermectin B1a.

4.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker AVANCEIII 400 MHz NMR Spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Experiments: 1H-NMR, 13C-NMR, DEPT135, HSQC, HMBC, and COSY.

-

Analysis: The 1H and 13C NMR spectra of the monosaccharide will be very similar to that of ivermectin B1a, with the key difference being the absence of signals corresponding to the second saccharide unit. Key chemical shift changes will be evident for the protons and carbons near the linkage point of the removed sugar.

Visualizing the Science: Workflows and Pathways

The Journey from Soil to Specialized Tool

The following diagram illustrates the key milestones in the discovery and development of ivermectin and its monosaccharide derivative.

References

Spectroscopic Profile of Ivermectin B1a Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ivermectin B1a monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, ivermectin. Understanding the structural and physicochemical properties of this monosaccharide is crucial for impurity profiling, metabolite identification, and the development of robust analytical methods in the pharmaceutical industry. This document presents a summary of available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and visual representations of analytical workflows.

Introduction

Ivermectin is a semi-synthetic derivative of the avermectin family of macrocyclic lactones, consisting of a mixture of ivermectin B1a (>80%) and ivermectin B1b (<20%). The this compound is formed by the selective hydrolysis of the terminal oleandrose sugar unit from the parent molecule. This degradation product is of significant interest in stability studies and as a reference standard in analytical testing.

Spectroscopic Data

The following sections summarize the key mass spectrometry and nuclear magnetic resonance data for this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a primary technique for the identification and characterization of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Molecular Formula | Notes |

| [M+H]⁺ | 729.4216 | C₄₁H₆₁O₁₁⁺ | Protonated molecule, commonly observed in positive ion mode ESI. |

| [M+NH₄]⁺ | 746.4482 | C₄₁H₆₄O₁₁N⁺ | Ammonium adduct, often used for improved ionization efficiency. |

| [M+Na]⁺ | 751.4035 | C₄₁H₆₀O₁₁Na⁺ | Sodium adduct, another common adduct in ESI-MS. |

| Fragment Ion (Loss of Monosaccharide) | 585.3430 | This fragment corresponds to the aglycone portion of ivermectin B1a, resulting from the cleavage of the remaining sugar moiety.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Saccharide Moiety of this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| 1' | ~4.7 - 4.8 | ~98 - 99 | Anomeric proton, typically a doublet. The chemical shift is sensitive to the glycosidic linkage and solvent. |

| 2' | ~3.4 - 3.6 | ~35 - 36 | |

| 3' | ~3.1 - 3.3 | ~78 - 79 | The methoxy group on this position is characteristic. |

| 4' | ~3.0 - 3.2 | ~70 - 71 | The absence of the second sugar at this position leads to a significant upfield shift compared to the parent ivermectin B1a. This is a key indicator of the monosaccharide structure. |

| 5' | ~3.8 - 4.0 | ~68 - 69 | |

| 6' (CH₃) | ~1.2 - 1.3 | ~18 - 19 | Methyl group protons, typically a doublet. |

| OCH₃ | ~3.5 - 3.6 | ~57 - 58 | Methoxy group protons at the 3'-position, typically a singlet. |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the generation and analysis of this compound.

Generation of this compound by Acid Hydrolysis

This compound can be produced by the controlled acid-catalyzed hydrolysis of the parent compound.

-

Dissolution: Dissolve ivermectin B1a in a suitable organic solvent such as acetonitrile.

-

Acidification: Add a dilute acid (e.g., 0.05 M HCl) to the solution.[1]

-

Incubation: Allow the reaction to proceed at room temperature for a specified period (e.g., 5 hours), monitoring the reaction progress by HPLC.[1]

-

Neutralization: Quench the reaction by adding a stoichiometric amount of a suitable base (e.g., NaOH).

-

Purification: The resulting mixture containing the monosaccharide, unreacted ivermectin, and the aglycone can be purified using preparative HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is commonly used.[2]

-

Mobile Phase: A gradient elution with water (often containing a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺ adducts.

-

Data Acquisition: Acquire full scan MS data to determine the accurate mass of the parent ion and MS/MS data to obtain fragmentation patterns for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

-

Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.

-

Experiments:

-

1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

-

2D NMR: Perform homonuclear correlation experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the sugar ring, and heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which are crucial for confirming the linkage of the sugar to the aglycone.

-

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of this compound and the fragmentation pathway of the parent ivermectin B1a molecule.

Caption: Experimental workflow for the generation, purification, and spectroscopic characterization of this compound.

Caption: Simplified mass spectral fragmentation pathway of ivermectin B1a leading to the formation of the monosaccharide and aglycone ions.

References

The Crucial Role of the Oleandrose Moiety in Avermectin's Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins, a class of 16-membered macrocyclic lactones, are renowned for their potent anthelmintic and insecticidal properties. A key structural feature of these compounds is the disaccharide moiety, composed of a substituted α-L-oleandrose, attached at the C-13 position of the aglycone core. This technical guide delves into the critical role of this monosaccharide unit in the biological activity of avermectins. Through a comprehensive review of structure-activity relationship studies, this paper will demonstrate that while the aglycone possesses intrinsic activity, the oleandrose disaccharide is indispensable for the full potency and spectrum of action of avermectins. This guide will provide quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to offer a thorough understanding for researchers in the field of parasiticide development.

Introduction

Discovered in the 1970s from the fermentation products of Streptomyces avermitilis, avermectins have revolutionized animal health and agriculture due to their broad-spectrum efficacy against a wide range of nematodes and arthropods.[1] The most notable derivative, ivermectin, is a cornerstone of veterinary medicine and has had a significant impact on human health through its use in controlling onchocerciasis (river blindness) and lymphatic filariasis.[2]

The molecular architecture of avermectins consists of a complex pentacyclic lactone aglycone and a disaccharide of the deoxysugar L-oleandrose.[3] While the aglycone forms the core structure, the sugar moiety has been a subject of extensive research to elucidate its contribution to the molecule's potent biological effects. This guide will explore the synthesis, mechanism of action, and structure-activity relationships with a focus on the indispensable role of the monosaccharide units.

The Mechanism of Action: A Glutamate-Gated Chloride Channel Perspective

Avermectins exert their primary effect by targeting glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[4] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in protostomes. The binding of avermectin to GluCls leads to an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.[5] This ultimately results in the paralysis and death of the parasite. Mammals are largely unaffected by therapeutic doses of avermectins because they primarily rely on GABA-gated chloride channels in the central nervous system, and their GluCls have a much lower affinity for avermectins.[5]

The oleandrose moiety plays a significant role in the high-affinity binding of avermectins to GluCls. While the aglycone itself can bind to the channel, the presence of the disaccharide enhances this interaction, leading to a more potent and prolonged channel opening.

Structure-Activity Relationship: The Diminishing Activity upon Sugar Removal

Structure-activity relationship (SAR) studies have been pivotal in understanding the contribution of the oleandrose moiety to avermectin's biological activity. A consistent finding across numerous studies is that the removal of the sugar units leads to a significant reduction in potency.

The disaccharide at the C-13 position is critical for the full spectrum of anthelmintic and insecticidal activity. Removal of the terminal oleandrose to yield the monosaccharide derivative results in a notable decrease in potency. Further hydrolysis to the aglycone, completely devoid of the sugar moiety, leads to a dramatic loss of activity.[6]

Quantitative Analysis of Activity

The following table summarizes the comparative biological activities of Avermectin B1a, its monosaccharide, and aglycone derivatives against various invertebrate species. The data clearly illustrates the progressive loss of potency with the removal of the sugar moieties.

| Compound | Target Organism | Assay Type | Activity Metric | Value | Relative Potency (to Avermectin B1a) | Reference(s) |

| Avermectin B1a | Tetranychus urticae (Two-spotted spider mite) | Leaf Disc Bioassay | LC50 | 0.013 µM | 1 | [7] |

| Avermectin B1a Monosaccharide | Tetranychus urticae | Leaf Disc Bioassay | LC50 | > 0.026 µM | < 0.5 | |

| Avermectin B1a Aglycone | Tetranychus urticae | Leaf Disc Bioassay | LC50 | > 0.39 µM | < 0.03 | [8] |

| Ivermectin | Haemonchus contortus (Barber's pole worm) | Larval Development Assay | IC50 | ~1 nM | 1 | [2] |

| Ivermectin Monosaccharide | Haemonchus contortus | Larval Development Assay | IC50 | Potent inhibitor, but devoid of paralytic activity | - | [9] |

| Ivermectin Aglycone | Haemonchus contortus | Larval Development Assay | IC50 | Devoid of paralytic activity | - | [6] |

| Avermectin B1a | Caenorhabditis elegans (Nematode) | Motility Assay | LD95 | Correlates with GluCl activation | - | [4] |

| Avermectin Monosaccharide | Caenorhabditis elegans | Motility Assay | LD95 | Reduced activity | - | |

| Avermectin Aglycone | Caenorhabditis elegans | Motility Assay | LD95 | Significantly reduced activity | - |

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the study of avermectin activity.

Two-Electrode Voltage-Clamp (TEVC) Recording of Avermectin Activity on GluCl Channels in Xenopus Oocytes

This protocol describes the heterologous expression of invertebrate GluCl channels in Xenopus laevis oocytes and the subsequent electrophysiological recording of channel activity in response to avermectin application.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the GluCl subunit of interest

-

Collagenase solution (e.g., 2 mg/mL in Ca2+-free OR2 solution)

-

OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8)

-

ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Avermectin stock solution (e.g., 10 mM in DMSO)

-

Microinjection setup

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation: Surgically remove oocyte lobes from an anesthetized female Xenopus laevis.

-

Defolliculation: Incubate the oocytes in collagenase solution for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.

-

cRNA Injection: Inject 50 nL of cRNA solution (e.g., 0.1-1 µg/µL) into Stage V-VI oocytes.

-

Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in OR2 solution supplemented with antibiotics.

-

TEVC Recording:

-

Place an oocyte in the recording chamber perfused with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Prepare serial dilutions of avermectin in ND96 solution from the stock solution.

-

Apply the avermectin solutions to the oocyte via the perfusion system.

-

Record the inward chloride currents elicited by the activation of GluCl channels.

-

Wash the oocyte with ND96 solution to observe the reversibility of the drug effect.

-

-

Data Analysis: Measure the peak current amplitude for each avermectin concentration and construct a dose-response curve to determine the EC50.

Caenorhabditis elegans Motility Assay

This protocol outlines a high-throughput method to assess the nematicidal activity of avermectin derivatives by quantifying the motility of C. elegans in a 96-well plate format.

Materials:

-

Synchronized L4 stage C. elegans

-

S-medium

-

E. coli OP50 (food source)

-

96-well flat-bottom plates

-

Avermectin derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Automated plate reader or imaging system capable of tracking movement

Procedure:

-

Worm Preparation: Grow and synchronize C. elegans to the L4 larval stage using standard methods.

-

Assay Plate Preparation:

-

Add a small volume of concentrated E. coli OP50 to each well of a 96-well plate.

-

Add S-medium to each well.

-

Add the test compounds at various concentrations to the wells. Include solvent-only controls.

-

-

Worm Addition: Add a defined number of L4 worms (e.g., 20-30) to each well.

-

Incubation: Incubate the plates at 20°C for a defined period (e.g., 24, 48, or 72 hours).

-

Motility Measurement:

-

Use an automated system to quantify worm movement. This can be based on infrared beam interruption, video tracking, or other automated imaging techniques.

-

Record the number of movements or the "activity index" for each well over a set period.

-

-

Data Analysis: Normalize the motility data to the solvent control. Plot the percentage of motility inhibition against the compound concentration to determine the EC50 or LC50.[10]

Arthropod Membrane Feeding Assay

This protocol describes an in vitro method to evaluate the systemic insecticidal or acaricidal activity of avermectin compounds against blood-feeding arthropods.

Materials:

-

Target arthropod species (e.g., mosquitoes, ticks)

-

Blood source (e.g., defibrinated sheep or bovine blood)

-

Membrane feeding system (e.g., Hemotek)

-

Parafilm® or other suitable membrane

-

Avermectin derivatives

-

Incubator to maintain arthropods

Procedure:

-

Compound Preparation: Prepare serial dilutions of the avermectin derivatives in a suitable solvent and then mix with the blood meal to achieve the desired final concentrations.

-

Feeding System Setup:

-

Assemble the membrane feeding units, stretching a layer of Parafilm® over the reservoir.

-

Warm the blood meal to 37°C.

-

Fill the reservoirs with the treated or control blood.

-

-

Arthropod Exposure:

-

Place the feeding units on top of the cages containing the arthropods.

-

Allow the arthropods to feed for a specific duration (e.g., 1-2 hours).

-

-

Post-feeding Maintenance:

-

Remove the non-fed individuals.

-

Provide the fed arthropods with a sugar solution and maintain them under controlled conditions (temperature, humidity, light cycle).

-

-

Mortality Assessment: Record the mortality of the arthropods daily for a set period (e.g., 7-14 days).

-

Data Analysis: Calculate the percentage mortality at each concentration and time point. Use probit analysis or other statistical methods to determine the LC50.[11]

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

Avermectin Signaling Pathway at the Glutamate-Gated Chloride Channel

Caption: Avermectin's mechanism of action at an invertebrate synapse.

Experimental Workflow for Avermectin Analog Synthesis and Evaluation

Caption: A typical workflow for developing novel avermectin analogs.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates the profound importance of the oleandrose disaccharide moiety to the biological activity of avermectins. While the aglycone core is the foundational structure that interacts with the glutamate-gated chloride channel, the sugar units are essential for high-affinity binding and the potent, broad-spectrum antiparasitic effects that characterize this class of compounds. The progressive loss of activity observed upon removal of the monosaccharide units underscores their critical role.

For researchers and professionals in the field of drug development, this understanding is crucial for the rational design of new avermectin analogs. Future efforts in modifying the avermectin structure should focus on alterations that preserve or enhance the favorable interactions mediated by the oleandrose moiety, with the goal of developing novel parasiticides with improved efficacy, spectrum, and resistance profiles. The experimental protocols and conceptual frameworks provided herein serve as a valuable resource for advancing these research and development endeavors.

References

- 1. Antiproliferative and Trypanocidal Activity of Ivermectin Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action of avermectins in Caenorhabditis elegans: correlation between activation of glutamate-sensitive chloride current, membrane binding, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses and biological activities of 13-substituted avermectin aglycons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High concentrations of membrane-fed ivermectin are required for substantial lethal and sublethal impacts on Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ivermectin B1a Monosaccharide (CAS: 71837-27-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin B1a monosaccharide (CAS 71837-27-9) is a semi-synthetic derivative of the potent antiparasitic agent, Ivermectin B1a. Produced through the selective hydrolysis of the terminal disaccharide unit of ivermectin, this monosaccharide analogue exhibits a distinct biological profile. While retaining potent inhibitory effects against the larval development of parasitic nematodes, notably Haemonchus contortus, it is devoid of the characteristic paralytic activity associated with its parent compound, ivermectin.[1][2][3][4] This unique characteristic makes it a valuable tool in parasitology research, particularly as a sensitive probe for investigating ivermectin resistance mechanisms.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to this compound.

Physicochemical Properties

This compound is a white solid with the molecular formula C₄₁H₆₂O₁₁.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 71837-27-9 | [1][2][5][6][7] |

| Molecular Formula | C₄₁H₆₂O₁₁ | [1][2][5][7] |

| Molecular Weight | 730.9 g/mol | [1][2] |

| Purity | >95% (by HPLC) | [1][3] |

| Appearance | White solid | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [1][3] |

| Storage | -20°C | [1][2][3] |

Synthesis and Structure

This compound is a semi-synthetic compound derived from Ivermectin B1a. The synthesis involves the selective acid hydrolysis of the terminal oleandrose sugar from the disaccharide chain at the C-13 position of the ivermectin macrocyclic lactone core.

Caption: Synthetic pathway from Ivermectin B1a to its monosaccharide derivative.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the potent inhibition of nematode larval development.[1][2][3] A key study demonstrated that it is fully effective at a concentration of 0.001 µg/mL in a Haemonchus contortus larval development assay, a potency similar to its parent compound, ivermectin, in this specific assay.[6]

A crucial distinction is that the monosaccharide derivative does not induce the paralytic effects seen with ivermectin.[1][2][3] Ivermectin's paralytic action is primarily mediated through its high-affinity binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to hyperpolarization and paralysis. The absence of the terminal sugar moiety in the monosaccharide derivative appears to abrogate this specific interaction, while preserving the ability to interfere with developmental processes in nematode larvae.

The precise signaling pathway through which this compound inhibits larval development has not been fully elucidated in the current scientific literature. It is hypothesized that its mechanism is distinct from the ion channel modulation of ivermectin. Nematode development is regulated by complex signaling pathways, including insulin/IGF-1 signaling, TGF-β signaling, and nuclear hormone receptor pathways, which control the transition between larval stages.[6][8] It is plausible that the monosaccharide derivative interacts with components of these developmental pathways, but further research is required to confirm the specific molecular targets.

Due to the lack of a defined signaling pathway, a logical workflow for the experimental characterization of this compound's activity is presented below.

Caption: Experimental workflow for characterizing the biological activity of this compound.

Experimental Protocols

Synthesis of this compound

The preparation of this compound is achieved through the selective hydrolysis of the 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl moiety from the corresponding disaccharide of Ivermectin B1a. A general procedure is as follows:

-

Dissolution: Dissolve Ivermectin B1a in a suitable solvent mixture, such as dioxane and water.

-

Acidification: Add a dilute acid catalyst (e.g., 1% sulfuric acid). The concentration of the acid is critical to ensure selective hydrolysis of the terminal sugar without degrading the aglycone.

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 18-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization and Extraction: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield this compound.

Haemonchus contortus Larval Development Assay

This protocol is adapted from methodologies described for assessing anthelmintic resistance and activity.

-

Egg Recovery: Collect feces from a sheep infected with a susceptible strain of Haemonchus contortus. Recover the nematode eggs from the feces by suspension in a saturated salt solution and subsequent sieving.

-

Assay Preparation: Prepare a 96-well microtiter plate. Add a small amount of a nutritive medium (e.g., yeast extract) to each well.

-

Compound Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include appropriate solvent controls and a positive control (e.g., ivermectin).

-

Egg Inoculation: Add a suspension of the recovered H. contortus eggs (approximately 50-80 eggs per well) to each well.

-

Incubation: Seal the plates and incubate at 27°C for 6-7 days to allow for the hatching of eggs and development of larvae to the third larval stage (L3) in the control wells.

-

Development Assessment: After the incubation period, add a killing agent (e.g., Lugol's iodine) to each well to stop larval development.

-

Quantification: Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

-

Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration of the test compound compared to the solvent control. Determine the IC₅₀ value (the concentration that inhibits 50% of larval development).

Conclusion

This compound is a valuable research compound that decouples the larval development inhibitory effects of avermectins from their paralytic effects. Its consistent potency in inhibiting larval development, combined with its lack of activity on glutamate-gated chloride channels, suggests a distinct mechanism of action that warrants further investigation. The experimental protocols provided herein offer a framework for the synthesis and biological characterization of this compound, which will continue to be an important tool for research into nematode biology and the mechanisms of anthelmintic resistance.

References

- 1. cache.kzoo.edu [cache.kzoo.edu]

- 2. Ivermectin resistance and overview of the Consortium for Anthelmintic Resistance SNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repeated Ivermectin Treatment Induces Ivermectin Resistance in Strongyloides ratti by Upregulating the Expression of ATP-Binding Cassette Transporter Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling in Parasitic Nematodes: Physicochemical Communication Between Host and Parasite and Endogenous Molecular Transduction Pathways Governing Worm Development and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

Antiparasitic spectrum of ivermectin B1a monosaccharide

An In-depth Technical Guide on the Antiparasitic Spectrum of Ivermectin B1a Monosaccharide

Introduction

Ivermectin, a macrocyclic lactone derived from the soil actinomycete Streptomyces avermitilis, is a potent, broad-spectrum antiparasitic agent.[1][2][3] It is a semi-synthetic derivative of avermectin B1 and exists as a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[4][5] Ivermectin's mechanism of action primarily involves the selective, high-affinity binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][6][7] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, which results in paralysis and death of the parasite.[1][6][7]

This compound is a semi-synthetic derivative of ivermectin produced by the selective hydrolysis of the terminal oleandrose sugar unit.[8][9][10] While structurally similar to its parent compound, its biological activity profile is distinct. Notably, this compound is a potent inhibitor of nematode larval development but is devoid of the paralytic activity characteristic of ivermectin.[8][9][10] This unique property makes it a valuable research tool, particularly as a sensitive probe for detecting certain types of ivermectin resistance.[8][9]

This technical guide provides a comprehensive overview of the antiparasitic spectrum of this compound, detailed experimental protocols for its evaluation, and an examination of its mechanism of action.

Antiparasitic Spectrum and Efficacy

Research indicates that this compound is significantly less potent in causing paralysis than its disaccharide parent, ivermectin.[11][12] However, it retains potent activity against the developmental stages of certain nematodes. The primary quantitative data available focuses on its effect on the larval development of Haemonchus contortus.

Table 1: Quantitative Efficacy Data for this compound

| Parasite Species | Assay Type | Concentration / Dosage | Efficacy | Reference |

| Haemonchus contortus | Larval Development Assay | 0.001 µg/mL | Minimum concentration for full activity | [13] |

| General Nematodes | Larval Development Assay | Not specified | Potent inhibitor | [8][9][10] |

| General Nematodes | Paralysis Assay | Not specified | Devoid of paralytic activity | [8][9][10] |

| General Comparison | N/A | Not specified | Two- to fourfold less active than the parent disaccharide (ivermectin) | [11][12] |

Mechanism of Action

The primary mode of action for ivermectin involves potentiation of glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis.[6][7][14] Ivermectin may also act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA).[1][6]

This compound, however, exhibits a distinct mechanism. It does not cause paralytic activity, indicating a significantly different interaction with the mature neuromuscular targets of ivermectin.[8][9][15] Its potent effect is centered on the inhibition of larval development.[8][9][13] This suggests that the monosaccharide derivative may target different molecular pathways or receptors that are critical during the parasite's developmental stages, rather than the neuromuscular channels of the adult worm. The precise molecular target responsible for this developmental inhibition remains an area of active research.

Below is a diagram illustrating the established signaling pathway for the parent compound, ivermectin, to provide context.

Caption: Signaling pathway for Ivermectin leading to parasite paralysis.

Experimental Protocols

The evaluation of the antiparasitic activity of this compound, particularly its effect on nematode development, relies on established in vitro assays.

In Vitro Larval Development Assay (LDA)

This assay is crucial for determining the efficacy of compounds against the developmental stages of nematodes, such as Haemonchus contortus.

Objective: To determine the minimum concentration of this compound required to inhibit the development of nematode eggs into third-stage larvae (L3).

Materials:

-

This compound (purity >95%)[9]

-

Freshly collected nematode eggs (e.g., from fecal samples of infected hosts)

-

Nutrient medium

-

96-well microtiter plates

-

Microscope

Methodology:

-